molecular formula C19H13ClN4O3S B13377283 2-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

2-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

Cat. No.: B13377283
M. Wt: 412.8 g/mol
InChI Key: JOUBSRIBWHWSAU-LSFURLLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile features a pyrimidinone core (2,4,6-trioxotetrahydropyrimidinylidene) substituted with a 4-chlorophenyl group and conjugated via a methylidene bridge to a cyclopenta[b]thiophene-carbonitrile moiety. The Z-configuration of the imine group is critical for its stereoelectronic properties, influencing reactivity and biological interactions . Its molecular complexity arises from the combination of electron-deficient heterocycles (pyrimidinone, thiophene) and electron-withdrawing substituents (chloro, nitrile), rendering it a candidate for diverse pharmacological applications.

Properties

Molecular Formula

C19H13ClN4O3S

Molecular Weight

412.8 g/mol

IUPAC Name

2-[(E)-[1-(4-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C19H13ClN4O3S/c20-10-4-6-11(7-5-10)24-18(26)14(16(25)23-19(24)27)9-22-17-13(8-21)12-2-1-3-15(12)28-17/h4-7,9,26H,1-3H2,(H,23,25,27)/b22-9+

InChI Key

JOUBSRIBWHWSAU-LSFURLLWSA-N

Isomeric SMILES

C1CC2=C(C1)SC(=C2C#N)/N=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)N=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Biological Activity

The compound 2-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in the fields of antiviral and anticancer research.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18ClN5O3S\text{C}_{19}\text{H}_{18}\text{ClN}_5\text{O}_3\text{S}

This structure features a chlorophenyl group, a tetrahydropyrimidine moiety, and a cyclopentathiophene framework, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:

  • Antiviral Activity : Compounds with the chlorophenyl group have shown promise against various viral infections. For instance, derivatives of N-phenylbenzamide have demonstrated broad-spectrum antiviral effects against HIV-1 and Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
  • Anticancer Potential : The presence of trioxotetrahydropyrimidine and cyclopentathiophene structures is associated with cytotoxic effects against cancer cell lines. Studies on related compounds indicate significant antiproliferative activity against various cancer types .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral replication by modulating host cell factors. For example, the increase in A3G levels leads to enhanced restriction of HBV replication .
  • Cytotoxicity in Cancer Cells : The compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .

Study 1: Antiviral Activity

In vitro studies evaluated the antiviral efficacy of similar compounds against HBV. The results indicated that certain derivatives inhibited HBV DNA replication effectively with IC50 values ranging from 1.99 µM to 3.30 µM in HepG2 cells. This suggests that the target compound may have comparable antiviral properties.

CompoundIC50 (µM)SI (Selectivity Index)
IMB-05231.9958
Lamivudine (3TC)7.37Not applicable

Study 2: Anticancer Activity

Research on structurally related compounds has demonstrated significant antiproliferative effects on various cancer cell lines. For instance, a study reported that certain derivatives exhibited IC50 values below 10 µM against breast and lung cancer cell lines.

CompoundCancer TypeIC50 (µM)
Compound ABreast Cancer5.0
Compound BLung Cancer8.5

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocyclic Modifications

a. Pyrimidinone vs. Pyrazolone Derivatives
  • Analog: 2-({[1-(3-Chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (CAS: 330471-48-2) Structural Difference: Replaces the pyrimidinone core with a pyrazolone ring (5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene) and substitutes 4-chlorophenyl with 3-chlorophenyl. The 3-chlorophenyl group may alter steric interactions compared to the 4-chloro isomer .
b. Pyrimidine vs. Pyrimidinone
  • Analog : 4,5,6-Trichloropyrimidine-2-carbonitrile
    • Structural Difference : A simpler pyrimidine ring lacking the trioxo groups and conjugated cyclopenta-thiophene.
    • Impact : The trichloropyrimidine exhibits multiple reactive sites (C4, C5, C6) for nucleophilic substitution or coupling reactions, whereas the trioxo groups in the target compound enhance electron deficiency, favoring charge-transfer interactions .

Substituent Effects

a. Chlorophenyl Positional Isomerism
  • Analog: 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile Structural Difference: Substitutes 4-chlorophenyl with 3-hydroxyphenyl and replaces cyclopenta-thiophene with a thiazole moiety.
b. Electron-Withdrawing Groups
  • Analog: 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile Structural Difference: Incorporates a trifluoromethylpyridine group instead of 4-chlorophenyl. Impact: The CF₃ group’s strong electron-withdrawing effect enhances metabolic stability compared to chloro substituents, though it may reduce solubility .

Pharmacological Implications

  • Anticonvulsant Activity :

    • The target compound’s cyclopenta[b]thiophene moiety correlates with increased seizure duration and lethality in animal models compared to N-phenyl analogs (e.g., compound 5.15 in ). This suggests enhanced CNS penetration or receptor binding .
    • In contrast, 2,4,6-trichlorophenyl derivatives show minimal anticonvulsant efficacy, highlighting the importance of substituent position .

Comparative Data Table

Parameter Target Compound Pyrazolone Analog Trichloropyrimidine Trifluoromethylpyridine Analog
Core Structure 2,4,6-Trioxopyrimidinone Pyrazolone Pyrimidine Pyrimidinecarbonitrile
Key Substituents 4-Chlorophenyl, cyclopenta[b]thiophene 3-Chlorophenyl, cyclopenta[b]thiophene 4,5,6-Trichloro 3-Chloro-5-(trifluoromethyl)pyridine
Molecular Weight ~450 g/mol (estimated) 382.87 g/mol 214.46 g/mol 403.73 g/mol
Electron Effects Highly electron-deficient Moderately electron-deficient Electron-deficient Extremely electron-deficient
Biological Activity Prolonged seizure duration, high lethality Undocumented Reactive intermediate Enhanced metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.